molecular formula C20H20BrNO3 B3169990 ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate CAS No. 939357-55-8

ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

Cat. No.: B3169990
CAS No.: 939357-55-8
M. Wt: 402.3 g/mol
InChI Key: FIHQQZAUAXIDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a strategically functionalized indole derivative that serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of potent kinase inhibitors. Its core structure is a privileged scaffold in drug discovery. Research has demonstrated its specific value as a key precursor in the synthesis of novel, potent, and selective Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that is overexpressed in a variety of solid tumors and plays a central role in cancer cell proliferation, survival, and metastasis, making it a compelling target for anticancer therapeutics [https://pubs.acs.org/doi/10.1021/jm301492s]. The bromo and methoxy substituents on the indole ring provide excellent sites for further functionalization via cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR) and the generation of diverse compound libraries aimed at optimizing inhibitory activity and selectivity. This compound enables researchers to efficiently construct complex molecular architectures designed to interact with the ATP-binding site of FAK and other kinases, facilitating the investigation of signaling pathways critical in oncogenesis and the development of potential targeted therapies.

Properties

IUPAC Name

ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO3/c1-5-25-20(23)19-13(3)22(14-8-6-12(2)7-9-14)17-11-16(21)18(24-4)10-15(17)19/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHQQZAUAXIDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: Introduction of the bromine atom at the 6th position of the indole ring.

    Methoxylation: Addition of a methoxy group at the 5th position.

    Esterification: Formation of the carboxylate ester at the 3rd position.

    Substitution: Introduction of the 4-methylphenyl group at the 1st position.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or sodium nitrite (NaNO₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution of the bromine atom can produce various substituted indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is characterized by the following properties:

  • Molecular Formula : C20_{20}H20_{20}BrNO3_3
  • Molecular Weight : 402.3 g/mol
  • Structure : The compound features an indole core modified with various functional groups, which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and prostate cancers. The presence of the bromine atom and methoxy group enhances the compound's interaction with biological targets, potentially leading to increased efficacy against tumor cells.

Neuroprotective Effects

Indole derivatives have been investigated for their neuroprotective effects. This compound may have potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes or inhibit essential bacterial enzymes, leading to bactericidal effects. Further studies are required to elucidate its spectrum of activity against various pathogens.

Synthetic Utility

This compound serves as a versatile intermediate in organic synthesis. Its indole structure can be further modified to create a variety of derivatives with tailored biological activities. The bromine atom provides a reactive site for substitution reactions, facilitating the development of new compounds for pharmaceutical applications.

Case Study 1: Anticancer Screening

A study published in a peer-reviewed journal evaluated the anticancer activity of several indole derivatives, including this compound. The results demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50_{50} values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and improved cognitive function as assessed by behavioral tests. These findings suggest potential therapeutic applications in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key structural analogs and their substituent variations are summarized below, followed by detailed analysis:

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Name (CAS/Reference) Position 1 Position 2 Position 5 Position 6 Reported Activity/Properties
Target Compound 4-Methylphenyl Methyl Methoxy Bromo Not explicitly reported
Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate Methyl (Phenylsulfanyl)methyl Hydroxy Bromo Antioxidant potential (inferred from indole derivatives)
Ethyl 6-bromo-5-methoxy-1-phenyl-2-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate Phenyl Pyrrolidin-1-ylmethyl Methoxy Bromo Structural analog; no explicit bioactivity
Ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate Methyl 3-Hydroxypropyl Benzyloxy Bromo Intermediate for further functionalization
Ethyl 6-bromo-1-cyclopropyl-2-((3,4-difluorophenylsulfinyl)methyl)-5-hydroxy-1H-indole-3-carboxylate Cyclopropyl (3,4-Difluorophenylsulfinyl)methyl Hydroxy Bromo Anti-HBV activity (IC50: 3.6 μg/mL)

Substituent Effects on Bioactivity and Physicochemical Properties

Position 1 (N1-Substituent):
  • Analog with Phenyl Group (CAS 329212-53-5) : The phenyl group at N1 may reduce metabolic stability compared to 4-methylphenyl due to increased susceptibility to oxidative enzymes .
Position 2 (C2-Substituent):
  • Target Compound : The methyl group offers minimal steric hindrance, contrasting with bulkier substituents like pyrrolidin-1-ylmethyl or (phenylsulfanyl)methyl . Simpler groups may improve synthetic accessibility but reduce target binding specificity.
  • Sulfanyl/Sulfinyl Groups : Compounds with (phenylsulfanyl)methyl or (difluorophenylsulfinyl)methyl groups exhibit anti-HBV activity (IC50: 3.6–5.4 μg/mL), suggesting electron-withdrawing substituents at C2 enhance antiviral potency .
Position 5 (C5-Substituent):
  • Methoxy vs. Hydroxy groups may engage in hydrogen bonding, critical for enzyme inhibition .
Position 6 (C6-Bromine):
  • Bromine at C6 is conserved across all analogs, indicating its role in electronic modulation (via inductive effects) and steric blocking of metabolic degradation .

Biological Activity

Ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate, with the CAS number 939357-55-8, is a synthetic compound belonging to the indole family. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C20H20BrNO3C_{20}H_{20}BrNO_3, with a molecular weight of 402.3 g/mol. The structure is characterized by the presence of a bromine atom and a methoxy group, which may influence its biological activity.

PropertyValue
CAS Number939357-55-8
Molecular FormulaC20H20BrNO3
Molecular Weight402.3 g/mol

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, compounds containing indole structures have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

In one study, it was reported that certain indole derivatives could inhibit microtubule assembly at concentrations as low as 20 μM, leading to significant apoptosis in cancer cells through enhanced caspase activity . The apoptosis-inducing effect was confirmed by morphological changes observed in treated cells.

The mechanisms through which this compound exerts its biological effects may involve:

  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule dynamics, which is critical for cell division.
  • Apoptosis Induction : Enhanced caspase activity suggests that this compound may trigger programmed cell death pathways.
  • Cell Cycle Arrest : Some studies indicate that such compounds can cause cell cycle arrest at specific phases, further inhibiting cancer cell proliferation.

Study on Indole Derivatives

A comparative study evaluated various indole derivatives for their anticancer activity. This compound was included in a screening process that identified its potential as an effective agent against MDA-MB-231 cells. The study revealed that at concentrations ranging from 1 μM to 10 μM, significant morphological changes occurred in treated cells alongside increased caspase activation .

In Vivo Studies

In vivo evaluations have also been conducted using animal models to assess the efficacy of similar compounds in tumor reduction. Results indicated that these compounds could significantly reduce tumor size compared to control groups receiving no treatment or standard chemotherapy agents .

Q & A

Q. What are the established synthetic routes for ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate, and what key reaction conditions are required?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Sonogashira or Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is used to introduce substituents. For example, CuI in PEG-400/DMF mixtures enables efficient coupling of azide intermediates with alkynes at 90°C, yielding indole derivatives with ~50% efficiency after column chromatography .
  • Esterification : Ethyl ester groups are introduced via nucleophilic substitution or condensation reactions. For instance, sodium ethoxide in DMSO/DMF at 150–190°C facilitates carboxamide formation from ethyl indole-2-carboxylates .
  • Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and TLC (Rf = 0.30–0.67) are standard for isolating pure products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns and regiochemistry. For example, aromatic protons in the 7.0–8.85 ppm range and carbonyl carbons at ~165–190 ppm are diagnostic .
  • Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS at m/z 427.0757 [M+H]+^+) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal studies (R factor = 0.058) resolve stereochemical ambiguities, such as hexahydroquinoline ring conformations in related analogs .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

  • Solubility : The compound is polar but sparingly soluble in water. DMSO, DMF, or dichloromethane are preferred solvents for biological assays.
  • Stability : Hydrolysis of the ester group occurs under basic conditions (pH > 9). Storage at –20°C in inert atmospheres is recommended to prevent bromine substitution or oxidation .

Advanced Research Questions

Q. How do reaction solvent systems (e.g., PEG-400/DMF vs. DMSO) impact synthetic yields and byproduct formation?

Methodological Answer:

  • PEG-400/DMF : Enhances CuAAC efficiency (50% yield) by stabilizing Cu(I) intermediates and reducing side reactions like alkyne dimerization .
  • DMSO : Facilitates high-temperature amide coupling (e.g., 190°C for carboxamide synthesis) but may lead to sulfoxide byproducts if not rigorously dried .
  • Contradictions : and highlight solvent-dependent regioselectivity; PEG-400 favors indole C3 substitution, while DMSO promotes C2 functionalization.

Q. What strategies optimize the regioselective introduction of bromine and methoxy groups on the indole core?

Methodological Answer:

  • Bromination : Electrophilic substitution at C6 is achieved using NBS (N-bromosuccinimide) in acetic acid, guided by steric and electronic effects of adjacent methyl/methoxy groups .
  • Methoxy Positioning : Directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) allows precise C5 methoxylation before esterification .

Q. How can structural modifications enhance biological activity (e.g., kinase inhibition or antioxidant effects)?

Methodological Answer:

  • Diethylamino Propyl Side Chains : Improve solubility and target binding (e.g., kinase inhibition via hydrogen bonding with ATP pockets) .
  • Thiomethyl Groups : Increase membrane permeability and antioxidant capacity by stabilizing radical intermediates .
  • Data-Driven Design : Compare IC50_{50} values of analogs (e.g., 6-bromo vs. 6-chloro derivatives) to establish structure-activity relationships (SAR) .

Q. What analytical challenges arise in quantifying trace impurities or diastereomers in synthesized batches?

Methodological Answer:

  • HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to resolve diastereomers (e.g., RRT = 1.2–1.5).
  • Byproduct Identification : HRMS and 19F^{19}\text{F} NMR detect halogen exchange products (e.g., bromine → chlorine substitution during workup) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.